molecular formula C15H18N2OS B11343934 N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propanamide

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propanamide

Cat. No.: B11343934
M. Wt: 274.4 g/mol
InChI Key: MOVDUPFSNQJHIW-UHFFFAOYSA-N
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Description

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propanamide is an organic compound that features a thiazole ring substituted with a 4-methylphenyl group and an ethyl chain terminating in a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of a 4-methylphenyl ketone with thiourea in the presence of a brominating agent.

    Alkylation: The thiazole ring is then alkylated with an appropriate ethyl halide to introduce the ethyl chain.

    Amidation: The final step involves the reaction of the ethyl-substituted thiazole with propanoyl chloride in the presence of a base such as triethylamine to form the propanamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the thiazole formation and alkylation steps, and large-scale batch reactors for the amidation step. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the thiazole ring or the amide group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at the positions ortho and para to the methyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazole derivatives or amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and the amide group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propanamide can be compared with other thiazole derivatives and amides:

    Similar Compounds: Thiazole derivatives like 2-aminothiazole, 2-mercaptothiazole, and other substituted thiazoles.

    Uniqueness: The presence of both a thiazole ring and a propanamide group makes it unique, providing a combination of properties from both functional groups.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its synthesis, chemical reactivity, and applications make it a valuable subject of study in organic and medicinal chemistry.

Properties

Molecular Formula

C15H18N2OS

Molecular Weight

274.4 g/mol

IUPAC Name

N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]propanamide

InChI

InChI=1S/C15H18N2OS/c1-3-14(18)16-9-8-13-10-19-15(17-13)12-6-4-11(2)5-7-12/h4-7,10H,3,8-9H2,1-2H3,(H,16,18)

InChI Key

MOVDUPFSNQJHIW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCCC1=CSC(=N1)C2=CC=C(C=C2)C

Origin of Product

United States

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